Glyco-snap-1
Overview
Description
Glyco-SNAP-1 is a water-soluble nitric oxide (NO) donor . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The SNAP moiety acts as an NO group donor and the sugar fragment provides hydrophilicity and specificity .
Molecular Structure Analysis
The empirical formula of this compound is C13H23N3O8S . Its molecular weight is 381.40 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is water-soluble . It is more stable than SNAP in aqueous solution with or without EDTA, and is relatively stable at high pH (pH 8-9) . The empirical formula is C13H23N3O8S and the molecular weight is 381.40 .Scientific Research Applications
Nitric Oxide Donor Properties
Glyco-S-nitrosothiols, known as sugar-SNAP, represent a novel type of nitric oxide (NO) donor. These compounds, including Glyco-snap-1, are valuable tools in research, especially due to their ability to release NO. This property is significant in the study of biological functions of nitric oxide and potential pharmaceutical applications in diseases like hypertension, atherosclerosis, and congestive heart failure, where NO levels are suboptimal. This compound, with its sugar fragment, provides both hydrophilicity and specificity due to carbohydrate-protein recognition processes, enhancing its pharmacokinetic properties and specificities (Hou, Wang, Ramirez, & Wang, 1999).
Cancer Research
In the field of cancer research, this compound has shown potential in influencing the proliferation of breast cancer cells. Studies have demonstrated that this compound significantly inhibits the proliferation process in breast cancer cell lines, suggesting its potential as an alternative therapeutic strategy in breast cancer treatment (Laudański, Dzięcioł, Anchim, & Wołczyński, 2001).
Advancements in Glycobiology
Glycobiology, the study of carbohydrates in biological systems, has seen significant contributions from the development of compounds like this compound. Research in glycobiology requires sophisticated algorithmic approaches and models. This compound, with its complex carbohydrate structures, plays a role in this advancing field, contributing to our understanding of carbohydrate-protein interactions and the development of new diagnostic and therapeutic interventions in diseases (Aoki-Kinoshita, 2008).
Glyco-Diversification of Drugs
This compound is also part of the broader concept of glyco-diversification or randomization of drugs, where the glycosylation of core drug scaffolds is explored to create diverse analogs. This approach, where the sole diversity element is a carbohydrate, has implications for modifying drug properties and creating glycorandomized libraries using both wild-type and engineered enzymes (Gantt, Peltier-Pain, & Thorson, 2011).
Cytotoxicity Studies
In vitro cytotoxicity studies of glyco-S-nitrosothiols, including this compound, have shown these compounds to be more cytotoxic than other NO donors. This property is particularly relevant in studies involving human carcinoma cell lines, providing insights into the potential therapeutic applications of this compound and related compounds (Babich & Zuckerbraun, 2001).
properties
IUPAC Name |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMMQEFPNFRVFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399539 | |
Record name | glyco-snap-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
188849-81-2 | |
Record name | glyco-snap-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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